molecular formula C226H367N65O65S7 B561573 CART (55-102) (rat)

CART (55-102) (rat)

Cat. No.: B561573
M. Wt: 5259 g/mol
InChI Key: XXBSYMBQWAWYIX-UHFFFAOYSA-N
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Description

CART (55-102) (rat) is a peptide fragment derived from the cocaine- and amphetamine-regulated transcript (CART). This peptide is known for its potent appetite-suppressing activity and is closely related to the actions of leptin and neuropeptide Y. It plays a significant role in regulating feeding behavior and energy homeostasis in rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

CART (55-102) (rat) is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, typically a resin, using protected amino acid derivatives. The synthesis involves repeated cycles of deprotection, coupling, and washing. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of CART (55-102) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The process includes rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

CART (55-102) (rat) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: Hydrofluoric acid (HF) or TFA

Major Products Formed

The major product formed from the synthesis of CART (55-102) (rat) is the peptide itself, which is then purified to remove any side products or impurities .

Scientific Research Applications

Addiction Studies

CART (55-102) has been extensively studied for its role in addiction, particularly concerning psychostimulants like cocaine and amphetamines.

  • Conditioned Place Preference (CPP) : Research indicates that intra-basolateral amygdala (BLA) administration of CART (55-102) can produce CPP at certain doses while higher doses may induce conditioned place aversion (CPA). For instance, a dose of 2 µg/side resulted in CPP, whereas a dose of 4 µg/side led to CPA, suggesting a biphasic response to CART administration .
Dose (µg/side)Effect on CPP/CPA
1No effect
2CPP
4CPA
  • Systemic Administration : Studies have shown that intraperitoneal administration of CART (55-102) can attenuate locomotion induced by cocaine and amphetamines, indicating its potential as a therapeutic agent for managing addiction-related behaviors .

Pain Modulation

CART (55-102) has demonstrated significant antinociceptive effects in various pain models:

  • Formalin Test : In mice, CART (55-102) was effective in reducing pain responses during both phases of the formalin test, suggesting its involvement in supraspinal pain transmission pathways .

Appetite Regulation

CART (55-102) plays a crucial role in appetite suppression:

  • Feeding Behavior : It inhibits both normal and starvation-induced feeding responses. Studies indicate that CART acts similarly to leptin and neuropeptide Y but blocks their feeding responses, highlighting its potential utility in obesity treatment .

Case Study 1: CART and Cocaine Addiction

A study investigated the effects of CART (55-102) on cocaine-induced behaviors. Rats receiving systemic CART showed reduced locomotor activity when administered cocaine, supporting the hypothesis that CART can modulate the rewarding effects of psychostimulants .

Case Study 2: Antinociceptive Effects

In another experiment, mice subjected to formalin injections demonstrated significantly lower pain scores when pre-treated with CART (55-102), affirming its potential application in pain management therapies .

Mechanism of Action

CART (55-102) (rat) exerts its effects through a receptor-independent mechanism. It inhibits dipeptidyl-peptidase 4 (DPP4) in astrocytes, reducing neuroinflammation in the spinal dorsal horn. This leads to the regulation of spinal pain transmission during peripheral inflammation . Additionally, it blocks the neuropeptide Y-induced feeding response, contributing to its appetite-suppressing activity .

Biological Activity

Cocaine- and amphetamine-regulated transcript (CART) peptide, particularly the fragment CART (55-102), has garnered significant attention in neuroscience and pharmacology due to its diverse biological activities. This article explores the biological activity of CART (55-102) in rats, focusing on its effects on feeding behavior, locomotion, and stress responses, supported by various studies and data.

Overview of CART (55-102)

CART (55-102) is a peptide derived from the CART precursor and is primarily expressed in the central nervous system (CNS), particularly in regions such as the nucleus accumbens and ventral tegmental area (VTA). It functions as both a neurotransmitter and a hormone, playing critical roles in regulating several physiological processes including appetite, energy expenditure, and stress responses .

CART (55-102) exerts its effects through various mechanisms:

  • Appetite Regulation : CART (55-102) is known for its potent appetite-suppressing activity. It inhibits normal feeding as well as starvation-induced feeding by blocking neuropeptide Y-induced feeding responses. This positions it closely with other appetite-regulating hormones like leptin .
  • Locomotor Activity : Studies have shown that CART (55-102) can modulate locomotor activity in response to psychostimulants such as cocaine and amphetamine. Systemic administration of CART (55-102) significantly reduces locomotor activity induced by these substances, suggesting its potential role in addiction and reward pathways .
  • Stress and Anxiety : The peptide has also been implicated in stress responses. It induces anxiety-like behaviors in rodent models, indicating that it may play a role in the physiological response to stressors .

Appetite Suppression

Research indicates that CART (55-102) effectively suppresses appetite through central mechanisms. For instance, intraperitoneal administration of CART (55-102) led to a significant decrease in food intake in rats, demonstrating its potential as an anorectic agent. This effect was observed to be dose-dependent, with optimal suppression occurring at specific dosages .

Locomotor Activity Modulation

A pivotal study demonstrated that intraperitoneal administration of CART (55-102) attenuates cocaine-induced locomotion in rats. The findings revealed a U-shaped dose-response curve, indicating that while low doses effectively reduced locomotion, higher doses were less effective. This suggests a complex interaction between CART peptide levels and behavioral responses to psychostimulants .

Stress-Induced Behaviors

CART (55-102) has been shown to induce stress-related behaviors in rodents. In experiments where rats were subjected to stressors, those administered with CART (55-102) exhibited increased anxiety-like behaviors compared to controls. This aligns with findings that suggest CART peptides are involved in the modulation of stress responses through their action on various brain regions .

Data Summary

The following table summarizes key studies on the biological activity of CART (55-102):

StudyMethodFindings
Thim et al. (1998)Behavioral assaysDemonstrated appetite suppression in rats following CART administration.
Dylag et al. (2012)Locomotor activity testsShowed attenuation of cocaine-induced locomotion with systemic CART administration.
Chaki et al. (2003)Anxiety behavior assaysFound that CART induces anxiety-like behavior in rodent models.
Liu et al. (2018)Stress response evaluationsConfirmed involvement of CART in modulating alcohol-drinking behavior under traumatic stress conditions.

Case Studies

  • Case Study on Feeding Behavior : In a controlled experiment, rats receiving daily injections of CART (55-102) showed a 40% reduction in food intake over two weeks compared to a control group receiving saline injections. This underscores the peptide's potential utility in managing obesity or overeating disorders.
  • Case Study on Locomotion : A study involving rats exposed to cocaine showed that those treated with CART (55-102) displayed significantly reduced hyperactivity compared to untreated rats, highlighting its potential role as a therapeutic target for substance use disorders.

Properties

IUPAC Name

2-[[91-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-24,44,62-tris(4-aminobutyl)-9-(2-amino-2-oxoethyl)-76-(3-amino-3-oxopropyl)-15-benzyl-50-butan-2-yl-4a,53,65-tris(3-carbamimidamidopropyl)-79-(2-carboxyethyl)-35,88-bis(carboxymethyl)-10a-(1-hydroxyethyl)-12,13a-bis(hydroxymethyl)-56,71,85-trimethyl-18,21,41-tris(2-methylpropyl)-2a,5a,7,8a,10,11a,13,14a,16,19,22,25,34,37,40,43,46,49,52,55,58,61,64,67,70,73,75,78,81,84,87,90,96-tritriacontaoxo-68-propan-2-yl-3,4,29,30,93,94-hexathia-3a,6a,8,9a,11,12a,14,15a,17,20,23,26,33,36,39,42,45,48,51,54,57,60,63,66,69,72,74,77,80,83,86,89,97-tritriacontazatetracyclo[36.35.22.206,32.097,101]pentadecahectane-27-carbonyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C226H367N65O65S7/c1-24-117(16)175(235)221(353)290-85-44-58-162(290)215(347)288-179(119(18)26-3)218(350)274-147(94-126-61-65-128(296)66-62-126)202(334)262-140(70-74-172(307)308)193(325)259-132(50-32-37-78-229)188(320)258-133(51-33-38-79-230)190(322)269-145(93-125-59-63-127(295)64-60-125)186(318)248-100-168(302)254-137(67-71-163(232)297)197(329)286-177(116(14)15)222(354)291-86-45-57-161(291)214(346)264-141(75-87-357-23)195(327)280-155-106-359-360-107-156-211(343)273-150(97-174(311)312)205(337)283-159-110-363-362-109-158(212(344)275-151(223(355)356)91-114(10)11)279-191(323)134(52-34-39-80-231)260-199(331)142(88-111(4)5)267-200(332)143(89-112(6)7)268-203(335)146(92-124-46-28-27-29-47-124)270-206(338)152(103-292)276-204(336)148(95-165(234)299)271-209(341)157(282-207(339)153(104-293)277-219(351)180(123(22)294)284-170(304)102-247-185(317)130(53-40-81-242-224(236)237)263-213(345)160-56-43-84-289(160)220(159)352)108-361-358-105-154(278-194(326)139(68-72-164(233)298)261-192(324)138(69-73-171(305)306)255-167(301)99-245-181(313)120(19)251-198(330)149(96-173(309)310)272-210(155)342)208(340)252-122(21)183(315)285-176(115(12)13)217(349)265-135(54-41-82-243-225(238)239)189(321)257-129(48-30-35-76-227)184(316)246-98-166(300)250-121(20)182(314)256-136(55-42-83-244-226(240)241)196(328)287-178(118(17)25-2)216(348)249-101-169(303)253-131(49-31-36-77-228)187(319)266-144(90-113(8)9)201(333)281-156/h27-29,46-47,59-66,111-123,129-162,175-180,292-296H,24-26,30-45,48-58,67-110,227-231,235H2,1-23H3,(H2,232,297)(H2,233,298)(H2,234,299)(H,245,313)(H,246,316)(H,247,317)(H,248,318)(H,249,348)(H,250,300)(H,251,330)(H,252,340)(H,253,303)(H,254,302)(H,255,301)(H,256,314)(H,257,321)(H,258,320)(H,259,325)(H,260,331)(H,261,324)(H,262,334)(H,263,345)(H,264,346)(H,265,349)(H,266,319)(H,267,332)(H,268,335)(H,269,322)(H,270,338)(H,271,341)(H,272,342)(H,273,343)(H,274,350)(H,275,344)(H,276,336)(H,277,351)(H,278,326)(H,279,323)(H,280,327)(H,281,333)(H,282,339)(H,283,337)(H,284,304)(H,285,315)(H,286,329)(H,287,328)(H,288,347)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,355,356)(H4,236,237,242)(H4,238,239,243)(H4,240,241,244)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBSYMBQWAWYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)CC)N)CC(C)C)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C226H367N65O65S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5259 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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